

3-Amino-5-bromopyridin-4-ol as a key building block in synthesis

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Compound of Interest

Compound Name: 3-Amino-5-bromopyridin-4-ol

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An in-depth guide to leveraging **3-Amino-5-bromopyridin-4-ol**, a trifunctional heterocyclic compound, as a strategic building block in the synthesis of novel chemical entities. This document provides insights into its synthesis, characterization, and versatile applications, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Strategic Value of Polysubstituted Pyridines

Polysubstituted pyridine scaffolds are integral to modern drug discovery and agrochemical research. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in bioactive molecules.^[1] **3-Amino-5-bromopyridin-4-ol** is a particularly noteworthy building block, offering three distinct, orthogonally addressable functional groups: a nucleophilic amino group, a hydroxyl group, and a bromine atom amenable to a wide range of cross-coupling reactions. This trifunctional nature allows for the systematic and divergent synthesis of complex molecular libraries from a single, versatile core.

While literature specifically detailing the applications of **3-Amino-5-bromopyridin-4-ol** is emerging, its structural motifs are present in numerous patented compounds. The principles governing its reactivity can be robustly inferred from the well-established chemistry of related compounds like 3-amino-5-bromopyridine.^[2] This guide provides both established protocols for analogous structures and expert-driven, proposed methodologies for the direct utilization of **3-Amino-5-bromopyridin-4-ol**.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use. The key physicochemical and predicted spectroscopic data for **3-Amino-5-bromopyridin-4-ol** are summarized below.

Property	Value	Source
IUPAC Name	3-amino-5-bromo-1H-pyridin-4-one	[3]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[3]
Molecular Weight	189.01 g/mol	[4]
Monoisotopic Mass	187.95853 Da	[3]
Predicted XlogP	0.6	[3]
CAS Number	21560634 (CID)	[3]

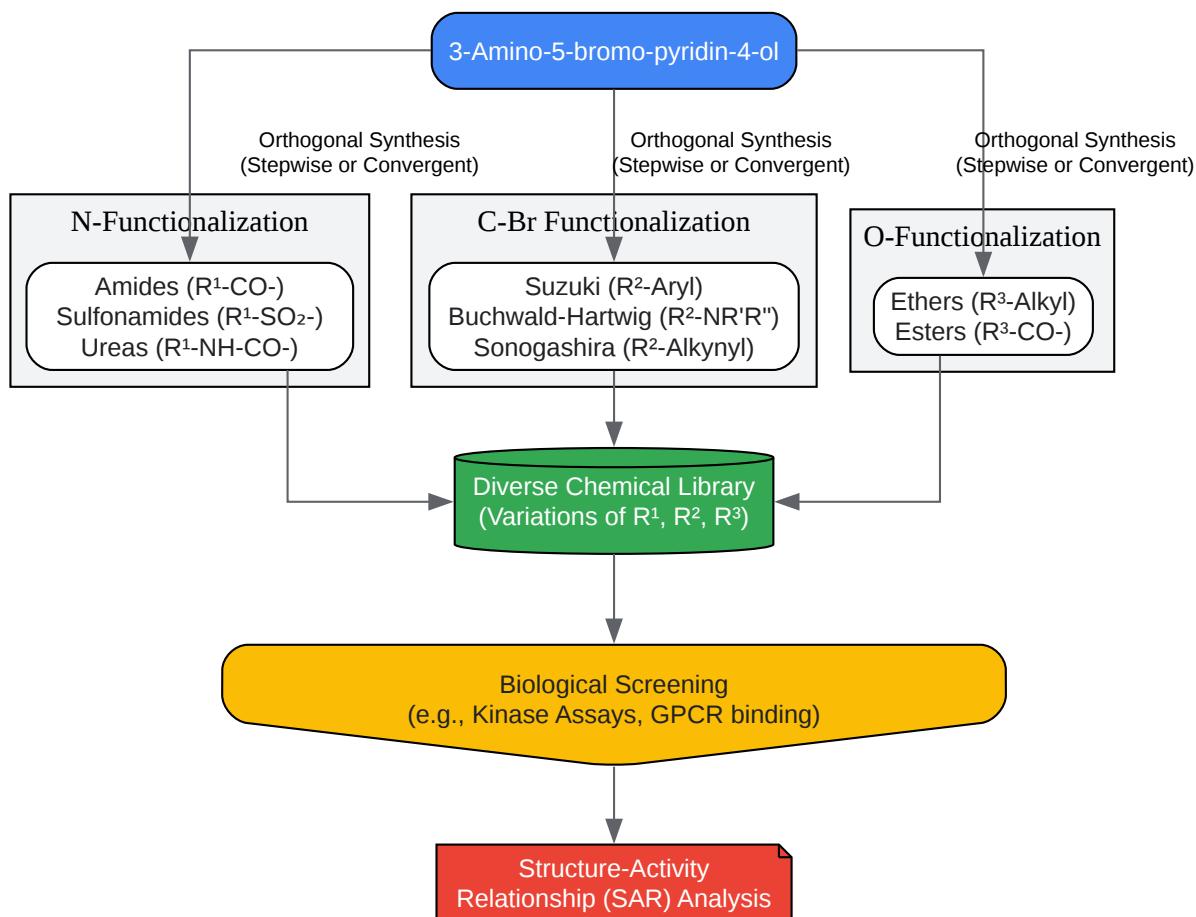
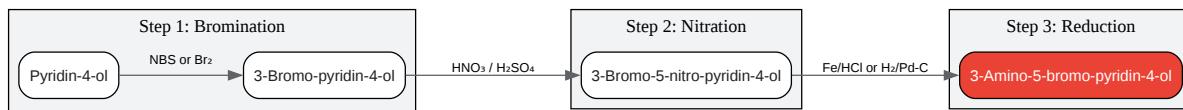
Expected Spectroscopic Signatures:

- ¹H NMR (DMSO-d₆): Protons on the pyridine ring are expected to appear as distinct singlets or doublets, with chemical shifts influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine. The amine and hydroxyl protons will be visible as broad singlets, exchangeable with D₂O.
- ¹³C NMR (DMSO-d₆): Five distinct carbon signals are expected, with the carbon atoms attached to bromine (C5), nitrogen (C3), and oxygen (C4) showing characteristic shifts.
- FTIR (KBr Pellet): Key stretches will include N-H and O-H bands (typically broad, ~3200-3500 cm⁻¹), C=O stretching from the pyridinone tautomer (~1640 cm⁻¹), and C-Br stretching in the fingerprint region.

Proposed Synthetic Pathway

The synthesis of **3-Amino-5-bromopyridin-4-ol** can be logically approached from commercially available pyridin-4-ol derivatives. The following diagram outlines a proposed,

high-level synthetic workflow based on established heterocyclic chemistry principles, such as electrophilic aromatic substitution and reduction of a nitro group.



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